molecular formula C5H9NO B12933691 (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane

Cat. No.: B12933691
M. Wt: 99.13 g/mol
InChI Key: TWWBQCNHUYGMJP-UHNVWZDZSA-N
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Description

(1S,6R)-2-Oxa-5-azabicyclo[410]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable aziridine with an epoxide in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They may exhibit activity against various diseases, including bacterial infections and neurological disorders.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery.

    2-Azabicyclo[2.2.1]heptane: Features a similar bicyclic structure and is used in synthetic chemistry.

Uniqueness

(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1S,6R)-2-oxa-5-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m1/s1

InChI Key

TWWBQCNHUYGMJP-UHNVWZDZSA-N

Isomeric SMILES

C1CO[C@H]2C[C@H]2N1

Canonical SMILES

C1COC2CC2N1

Origin of Product

United States

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